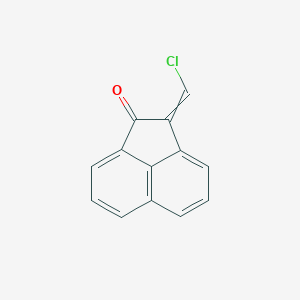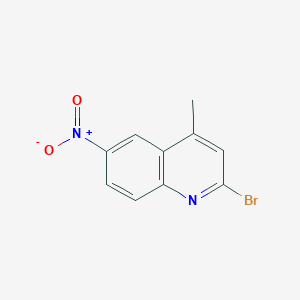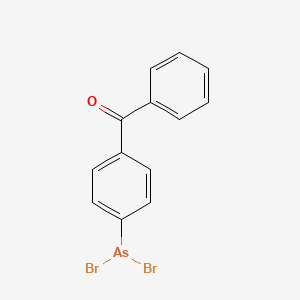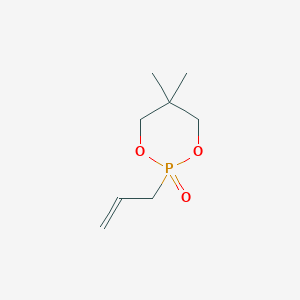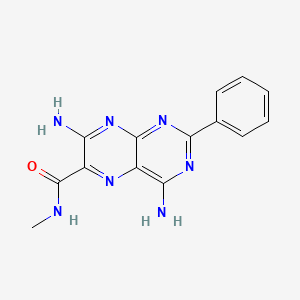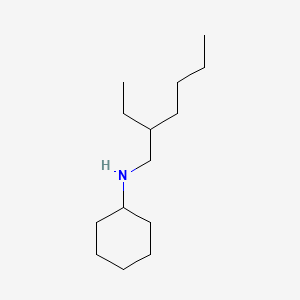![molecular formula C21H16O4 B14725622 [1-(Pyren-1-yl)ethyl]propanedioic acid CAS No. 6272-56-6](/img/structure/B14725622.png)
[1-(Pyren-1-yl)ethyl]propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Pyren-1-yl)ethyl]propanedioic acid is a chemical compound known for its unique structure, which includes a pyrene moiety attached to an ethyl group and a propanedioic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pyren-1-yl)ethyl]propanedioic acid typically involves the reaction of pyrene with ethyl bromoacetate, followed by hydrolysis and decarboxylation. The reaction conditions often require the use of a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
[1-(Pyren-1-yl)ethyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, [1-(Pyren-1-yl)ethyl]propanedioic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence. This property makes it useful for studying biological processes and interactions at the molecular level.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules can be harnessed to design new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance and durability of these materials.
作用机制
The mechanism of action of [1-(Pyren-1-yl)ethyl]propanedioic acid involves its interaction with molecular targets through various pathways. The pyrene moiety can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the compound can interact with proteins and enzymes, modulating their activity and function.
相似化合物的比较
Similar Compounds
- [1-(Pyren-1-yl)ethyl]acetic acid
- [1-(Pyren-1-yl)ethyl]butanedioic acid
- [1-(Pyren-1-yl)ethyl]benzoic acid
Uniqueness
Compared to similar compounds, [1-(Pyren-1-yl)ethyl]propanedioic acid stands out due to its specific combination of the pyrene moiety and the propanedioic acid group. This unique structure imparts distinct chemical and physical properties, making it particularly valuable for applications requiring strong fluorescence and specific molecular interactions.
属性
CAS 编号 |
6272-56-6 |
|---|---|
分子式 |
C21H16O4 |
分子量 |
332.3 g/mol |
IUPAC 名称 |
2-(1-pyren-1-ylethyl)propanedioic acid |
InChI |
InChI=1S/C21H16O4/c1-11(17(20(22)23)21(24)25)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)19(14)18(12)13/h2-11,17H,1H3,(H,22,23)(H,24,25) |
InChI 键 |
MHRXBOPGEVHNRK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


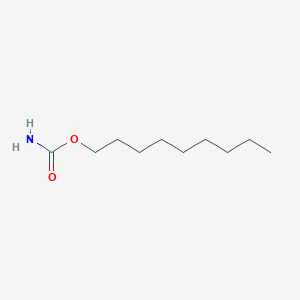
![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)

